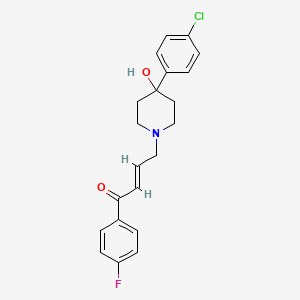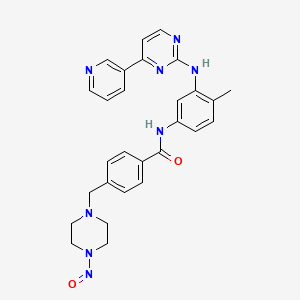
N-Desmethyl N-Nitroso Imatinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl N-Nitroso Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is a metabolite of Imatinib, formed through metabolic processes involving demethylation and nitrosation. It retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Nitroso Imatinib typically involves the demethylation of Imatinib followed by nitrosation. The demethylation process can be achieved using various demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl N-Nitroso Imatinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl N-Nitroso Imatinib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and nitrosation on the biological activity of Imatinib.
Biology: Investigated for its interactions with various biological targets, including proteins and enzymes.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism and pharmacokinetics of Imatinib.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
N-Desmethyl N-Nitroso Imatinib exerts its effects by inhibiting tyrosine kinases, similar to its parent compound Imatinib. It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation. The compound also interacts with other molecular targets, including c-KIT and PDGF receptors, contributing to its broad-spectrum activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: The parent compound, widely used in the treatment of CML and GIST.
N-Desmethyl Imatinib: A primary metabolite of Imatinib with similar biological activity.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different binding profile.
Dasatinib: Another second-generation inhibitor with broader activity against multiple tyrosine kinases
Uniqueness
N-Desmethyl N-Nitroso Imatinib is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its nitroso group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H28N8O2 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
InChI-Schlüssel |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


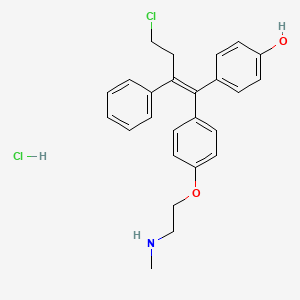
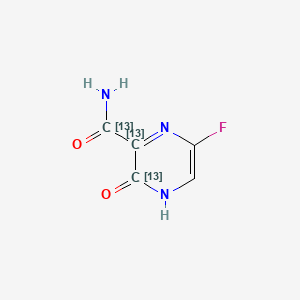
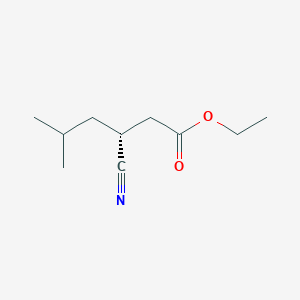
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
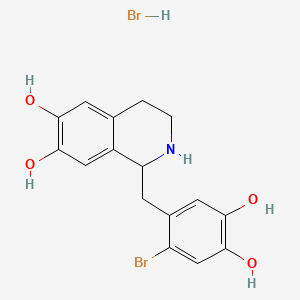
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
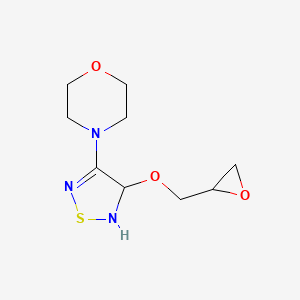
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
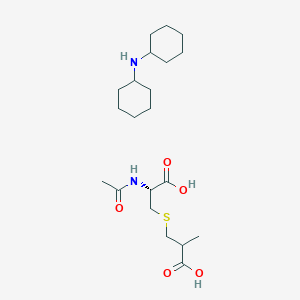


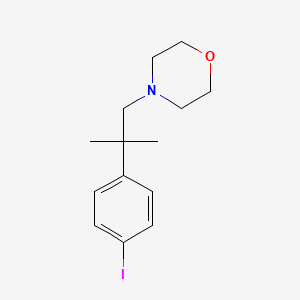
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
